![molecular formula C14H14N4O4S2 B249435 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249435.png)
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DBITC, and it possesses unique chemical properties that make it a useful tool for scientific research.
Wirkmechanismus
DBITC exerts its anti-tumor effects through the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. Specifically, DBITC inhibits the NF-κB pathway, which is a critical signaling pathway that regulates the expression of genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
DBITC has been shown to have various biochemical and physiological effects on the body. Studies have shown that DBITC can induce oxidative stress, which can lead to DNA damage and apoptosis in cancer cells. Additionally, DBITC has been shown to inhibit the activity of various enzymes that are involved in the metabolism of drugs and toxins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
DBITC has several advantages for use in lab experiments. Firstly, it is relatively easy to synthesize, and it has a high yield. Additionally, DBITC is stable under various conditions, which makes it easy to handle and store. However, one limitation of DBITC is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBITC. Firstly, more studies are needed to investigate the potential anti-tumor effects of DBITC in different types of cancer. Additionally, more research is needed to understand the mechanism of action of DBITC and how it interacts with various signaling pathways in the body. Finally, more studies are needed to investigate the potential side effects of DBITC and its safety profile in humans.
Conclusion:
In conclusion, DBITC is a promising compound with potential applications in various fields, particularly in cancer research. Its unique chemical properties make it a useful tool for scientific research, and more studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
DBITC can be synthesized through a simple one-pot reaction between 2-mercaptobenzisothiazole and 5-propyl-1,3,4-thiadiazole-2-amine in the presence of acetic anhydride. This reaction yields DBITC as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
DBITC has been extensively studied in the field of cancer research due to its potential anti-tumor properties. Studies have shown that DBITC can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer treatment. Additionally, DBITC has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C14H14N4O4S2 |
---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H14N4O4S2/c1-2-5-12-16-17-14(23-12)15-11(19)8-18-13(20)9-6-3-4-7-10(9)24(18,21)22/h3-4,6-7H,2,5,8H2,1H3,(H,15,17,19) |
InChI-Schlüssel |
PRCDMIDYLVNNLZ-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Kanonische SMILES |
CCCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.